molecular formula C11H19N3O2 B7644160 3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide

Cat. No.: B7644160
M. Wt: 225.29 g/mol
InChI Key: FUYQYOPBCXEOHR-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide is an organic compound that features a butanamide backbone with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the butanamide moiety: The oxadiazole intermediate is then reacted with a suitable butanamide precursor under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring or the butanamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide
  • 3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pentanamide

Uniqueness

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide is unique due to its specific combination of the butanamide backbone and the 1,2,4-oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8-13-9(14-16-8)5-6-12-10(15)7-11(2,3)4/h5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYQYOPBCXEOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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